molecular formula C10H9ClN2 B11903589 (7-Chloroisoquinolin-3-yl)methanamine

(7-Chloroisoquinolin-3-yl)methanamine

Cat. No.: B11903589
M. Wt: 192.64 g/mol
InChI Key: ZRFGNSJTFHWIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloroisoquinolin-3-yl)methanamine: is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloroisoquinolin-3-yl)methanamine typically involves the chlorination of isoquinoline followed by amination. One common method includes the following steps:

    Chlorination: Isoquinoline is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 7-position.

    Amination: The resulting 7-chloroisoquinoline is then treated with a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (7-Chloroisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: (7-Chloroisoquinolin-3-yl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (7-Chloroisoquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of (7-Chloroisoquinolin-3-yl)methanamine, used in the synthesis of various derivatives.

    7-Bromoisoquinolin-3-yl)methanamine: A similar compound with a bromine atom instead of chlorine, exhibiting different reactivity and properties.

    (7-Fluoroisoquinolin-3-yl)methanamine: A fluorinated analogue with distinct chemical and biological characteristics.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where chlorine substitution is advantageous.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(7-chloroisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5,12H2

InChI Key

ZRFGNSJTFHWIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.